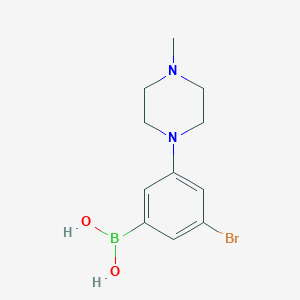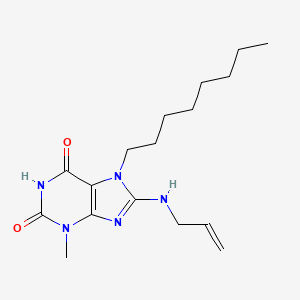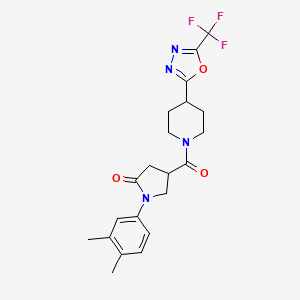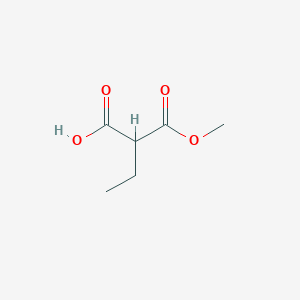![molecular formula C9H15ClN2O2 B2416604 [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride CAS No. 2247103-09-7](/img/structure/B2416604.png)
[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2247103-09-7 . Its IUPAC name is (1-((tetrahydrofuran-3-yl)methyl)-1H-imidazol-2-yl)methanol hydrochloride . The molecular weight of this compound is 218.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2.ClH/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8;/h2-3,8,12H,1,4-7H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.68 . It is in the form of a salt .Aplicaciones Científicas De Investigación
Magnetic Properties and Crystal Structures
- A study investigated hydrochloride crystals obtained from a methanol solution of a similar imidazole compound, revealing insights into the relationship between magnetic properties and crystal-stacking structures. These crystals exhibited unique magnetic behaviors due to their diamagnetic dimers and supramolecular interactions (Yong, Zhang, & She, 2013).
Antimicrobial Activity
- Research on novel imidazole compounds, including structures related to the queried chemical, showed potential antimicrobial activity. This suggests applications in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Synthesis and Conversion
- Imidazole derivatives, similar to the compound of interest, were synthesized and explored for their potential in converting into various carbonyl compounds. This indicates applications in chemical synthesis and material science (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Precursors for Synthesis of Biomimetic Chelating Ligands
- A study on the synthesis of an imidazole derivative suggested its potential use as a precursor for biomimetic chelating ligands, highlighting its significance in synthetic chemistry and material development (Gaynor, McIntyre, & Creutz, 2023).
Structural Characterization and Photophysical Properties
- The structural characterization and study of photophysical properties of imidazole-based compounds point towards their potential applications in material sciences and photonics (Balewski, Sa̧czewski, & Gdaniec, 2019).
Catalysts for Hydroxylation of Alkanes
- Diiron(III) complexes involving imidazole compounds were studied as catalysts for selective hydroxylation of alkanes, suggesting applications in industrial chemistry and environmental technology (Sankaralingam & Palaniandavar, 2014).
Anion Hosts and Crystal Packing
- Imidazole-containing bisphenol derivatives were characterized for their ability to host anions and their specific crystal packing properties, indicating applications in crystallography and materials research (Nath & Baruah, 2012).
Fluorescent Probes for Metal Ions
- Research into the synthesis and fluorescence properties of an imidazole-based compound revealed its potential as a fluorescent probe for metal ions, suggesting applications in analytical chemistry and sensor technology (Wen-yao, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of EN300-6489273 are currently unknown. The compound is a derivative of imidazole, a heterocyclic moiety known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives, in general, are known to interact with various biological targets, leading to a wide range of effects . The specific interaction of EN300-6489273 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific structure and targets
Result of Action
As an imidazole derivative, it may have a wide range of potential effects, depending on its specific targets and mode of action
Propiedades
IUPAC Name |
[1-(oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8;/h2-3,8,12H,1,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLSJYKVQDGRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=CN=C2CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)


![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)
![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)

![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)

![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)